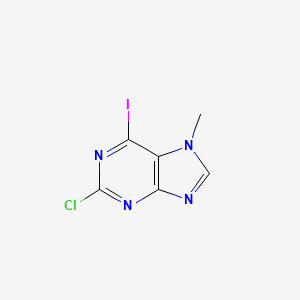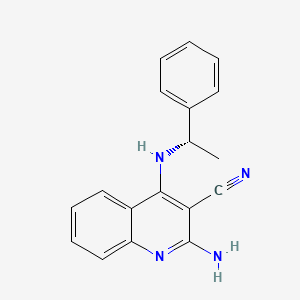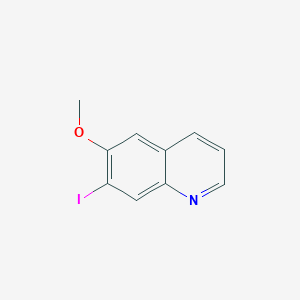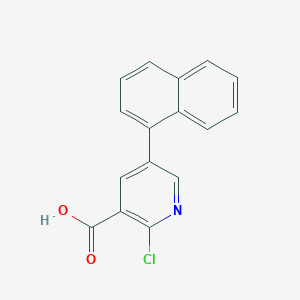
2-Chloro-6-iodo-7-methyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-iodo-7-methyl-7H-purine is a heterocyclic organic compound with the molecular formula C6H4ClIN4. It belongs to the purine family, which is a group of compounds widely studied for their biological and chemical properties. This compound is characterized by the presence of chlorine and iodine atoms at the 2nd and 6th positions, respectively, and a methyl group at the 7th position on the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine typically involves multi-step reactions starting from readily available purine derivatives. One common method includes the halogenation of 7-methyl-7H-purine with chlorine and iodine under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-iodo-7-methyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine in organic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-6-iodo-7-methyl-7H-purine, while coupling reactions can produce various biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-iodo-7-methyl-7H-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-6-iodo-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or interfere with DNA replication processes, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-iodopurine: Lacks the methyl group at the 7th position.
6-Iodo-7-methyl-7H-purine: Lacks the chlorine atom at the 2nd position.
2-Chloro-7-methyl-7H-purine: Lacks the iodine atom at the 6th position.
Uniqueness
2-Chloro-6-iodo-7-methyl-7H-purine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88059-43-2 |
|---|---|
Molekularformel |
C6H4ClIN4 |
Molekulargewicht |
294.48 g/mol |
IUPAC-Name |
2-chloro-6-iodo-7-methylpurine |
InChI |
InChI=1S/C6H4ClIN4/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3 |
InChI-Schlüssel |
OJGZZVIAKJEYES-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=NC(=N2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)

![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)




![(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B11838023.png)

![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)



